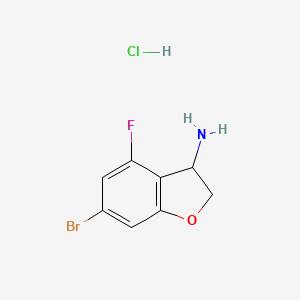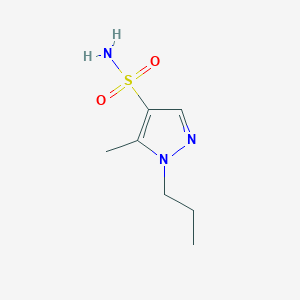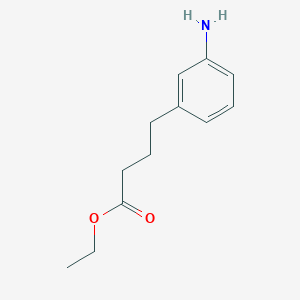![molecular formula C8H8ClFN2O B13502325 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride is a chemical compound with a unique structure that combines a fluorinated furo-pyridine ring with a methanamine group.
Vorbereitungsmethoden
The synthesis of 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride typically involves several steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the furo-pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo-pyridine ring.
Fluorination: Introduction of the fluorine atom into the furo-pyridine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methanamine group addition: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like methylamine or its derivatives.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{5-Fluorofuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
1-{5-Methylfuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a methyl group instead of a fluorine atom.
1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a bromine atom instead of a fluorine atom
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8ClFN2O |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
(5-fluorofuro[3,2-b]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-8-2-1-7-6(11-8)3-5(4-10)12-7;/h1-3H,4,10H2;1H |
InChI-Schlüssel |
NHPBMJUZYGELNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1OC(=C2)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)


![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)

![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)




![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
